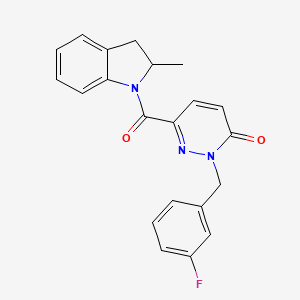
2-(3-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one, also known as FMOC-pyridazine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of pyridazine derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial effects.
Wissenschaftliche Forschungsanwendungen
GPR39 Agonists and Zinc Modulation
Research has identified kinase inhibitors with potential applications as GPR39 agonists, highlighting an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This discovery expands the understanding of kinase off-targets to include G protein–coupled receptors, suggesting potential therapeutic applications in treating conditions related to GPR39 activity (Sato, Huang, Kroeze, & Roth, 2016).
Synthetic Methodologies
A study outlined the synthesis of polysubstituted pyridazinones, showcasing the versatility of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for creating diverse polyfunctional systems. This work is significant for drug discovery, providing a methodological basis for synthesizing compounds with potential therapeutic applications (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).
Molecular Docking and Therapeutic Potential
Another study focused on the synthesis, structural characterization, and theoretical analyses of a novel pyridazin-3(2H)-one derivative, assessing its potential as a therapeutic agent against COVID-19 through in silico docking and ADME studies. This research contributes to the exploration of new compounds for combating emerging viral threats (Kalai et al., 2020).
Chemical Structure and Activity Correlation
Research into fluorine-containing pyridazinone derivatives has revealed their potential for medicinal chemistry, particularly in the development of new pharmaceuticals. The incorporation of fluorine atoms into organic compounds can significantly alter their physical, chemical, and biological properties, making this an area of high interest for drug development (Nosova, Nosova, Poteeva, Lipunova, Slepukhin, Slepukhin, Charushin, & Charushin, 2019).
Photoredox Catalysis in Fluoromethylation
The fine design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds showcases the application of pyridazinone derivatives in synthetic organic chemistry. This research highlights the utility of photoredox catalysis in enabling fluoromethylation reactions under mild conditions, offering a green chemistry approach to the synthesis of fluorinated organic compounds (Koike & Akita, 2016).
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-(2-methyl-2,3-dihydroindole-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c1-14-11-16-6-2-3-8-19(16)25(14)21(27)18-9-10-20(26)24(23-18)13-15-5-4-7-17(22)12-15/h2-10,12,14H,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPWQOSXEYJPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

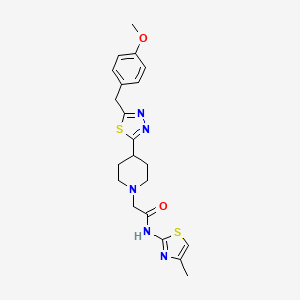
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2594710.png)
![[(3-chlorophenyl)carbamoyl]methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2594711.png)
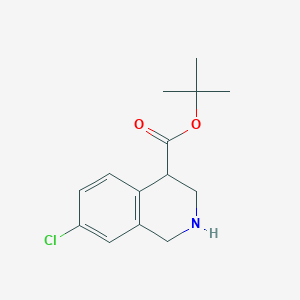
![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2594714.png)
![N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide](/img/structure/B2594716.png)
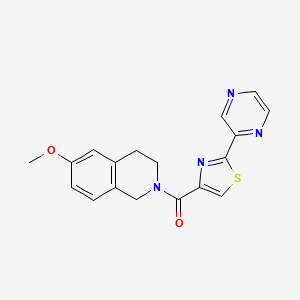
![6-(3-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2594718.png)
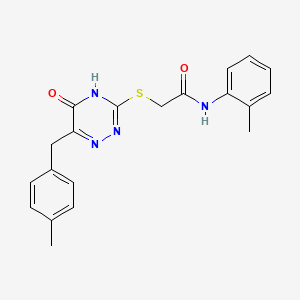
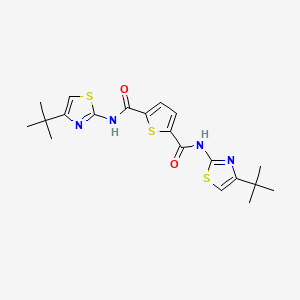
![2-Methyl-4-[4-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2594724.png)

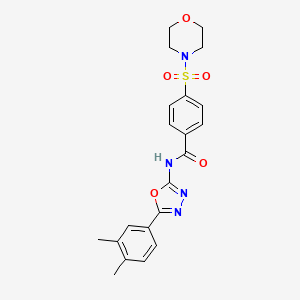
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2594731.png)